molecular formula C41H76O5 B1240863 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol

1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol

Cat. No. B1240863
M. Wt: 649 g/mol
InChI Key: ZJCSFJOHCINPOJ-QIXAIMDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:0/22:2(13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/22:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:2(13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:2(13Z, 16Z)) pathway. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/22:2(13Z,16Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Glycerolipid Metabolism in Plant Biology

1-Hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol plays a role in glycerolipid metabolism. This lipid metabolism is crucial for energy storage and structural functions in plant cells (Roughan and Slack, 1982).

2. Oxidative Stability in Food Science

The compound's oxidative stability has implications in food science, particularly regarding the preservation of oils. The positional arrangement of fatty acids in triacylglycerols like 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol influences their resistance to oxidation, which is critical in maintaining the quality of food products (Wijesundera et al., 2008).

3. Neurochemistry and Brain Function

This compound is relevant in neurochemistry, specifically in the study of diacylglycerol kinase activity in rat brain microsomes. Different molecular species of diacylglycerols, including 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol, serve as substrates for enzymes that regulate signal transduction in the brain (Holub and Piekarski, 1978).

4. Analysis of Marine Oil Supplements

This glycerol derivative is significant in the analysis of marine oil supplements. Techniques like NMR spectroscopy are used to quantify its presence in such products, indicating their quality and health benefits (Siddiqui et al., 2003).

5. Lipid Monolayers and Membrane Physics

Research on branched chain glycerophosphoethanolamines, which include compounds similar to 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol, informs the understanding of lipid monolayers and their applications in membrane physics (Siegel and Vollhardt, 1999).

6. Lipid Aggregation and Micellar Formation

This glycerol derivative contributes to understanding the critical micellar concentration of lipids, which is important in fields like biochemistry and pharmaceuticals (Kramp et al., 1984).

7. Biofuel and Algal Research

Its role in the continuous culture of microalgae for biodiesel production emphasizes its importance in renewable energy research. The algal fermentation process utilizing this compound can lead to the production of valuable biofuels (Ethier et al., 2011).

properties

Product Name

1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol

Molecular Formula

C41H76O5

Molecular Weight

649 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate

InChI

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,39,42H,3-10,12,14-16,19-38H2,1-2H3/b13-11-,18-17-/t39-/m0/s1

InChI Key

ZJCSFJOHCINPOJ-QIXAIMDBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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